Product packaging for Ethyl potassium oxalate(Cat. No.:CAS No. 1906-57-6)

Ethyl potassium oxalate

Cat. No.: B175031
CAS No.: 1906-57-6
M. Wt: 157.19 g/mol
InChI Key: WVDIBRWRWHUSTG-UHFFFAOYSA-N
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Description

Ethyl Potassium Oxalate (CAS 1906-57-6) is a white to almost white crystalline powder with a molecular formula of C₄H₅KO₄ and a molecular weight of 156.18 g/mol . This compound is specified with a purity of 97% and is characterized by a melting point of 220°C to 223°C (with decomposition) . Its primary research application is in organic synthesis, where it is used as a reactant to prepare oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . This compound must be handled with care; it is harmful if swallowed or in contact with skin and is incompatible with oxidizing agents . For shipping, it is classified as a DOT Toxic Solid, Organic (UN2811, PG III) . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or household use . It is recommended to store the product at ambient temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1906-57-6

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

IUPAC Name

potassium;2-ethoxy-2-oxoacetate

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

WVDIBRWRWHUSTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[O-].[K+]

Isomeric SMILES

CCOC(=O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C(=O)O.[K]

Other CAS No.

1906-57-6

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Established Laboratory Synthesis Routes

Traditional methods for synthesizing ethyl potassium oxalate (B1200264) often involve straightforward reactions that are well-documented in chemical literature.

One common approach involves the initial esterification of oxalic acid with ethanol (B145695). This reaction typically requires a dehydrating agent to drive the equilibrium towards the formation of the ester. smolecule.com The resulting ethyl oxalate is then neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield ethyl potassium oxalate. smolecule.com The direct esterification process can be represented by the reaction of oxalic acid and ethanol, which can be followed by treatment with a potassium salt.

A related procedure for preparing the precursor, diethyl oxalate, involves heating anhydrous oxalic acid with absolute ethanol. orgsyn.org The water formed during the reaction is continuously removed to favor the formation of the diester. orgsyn.org This diethyl oxalate can then be used to produce this compound.

The partial saponification or hydrolysis of dialkyl oxalates, such as diethyl oxalate, is a frequently employed method for the synthesis of monoalkyl oxalates like this compound. acs.orgnih.gov This method involves the carefully controlled reaction of a dialkyl oxalate with a base, where only one of the two ester groups is hydrolyzed. nih.gov However, classical monosaponification reactions can often result in complex mixtures and may provide low to moderate yields. acs.org

The selective hydrolysis of symmetrical diesters can be influenced by the choice of base, with potassium hydroxide often showing higher reactivity compared to sodium hydroxide or lithium hydroxide. acs.org The process can be visualized as the conversion of a symmetrical oxalate into its monoester potassium salt through selective mono-hydrolysis. rsc.org

A direct and common method for the synthesis of this compound is the reaction of diethyl oxalate with potassium hydroxide. smolecule.com This neutralization reaction is a straightforward approach where the hydroxide ion attacks one of the carbonyl groups of the diethyl oxalate, leading to the formation of this compound and ethanol. The reaction can be summarized as:

Diethyl oxalate + Potassium hydroxide → this compound + Ethanol smolecule.com

This method is also a key step in procedures that utilize diethyl oxalate as a starting material for further reactions, such as the condensation with o-nitrotoluene in the presence of potassium ethoxide to form the potassium salt of ethyl o-nitrophenylpyruvate. orgsyn.org

Advanced and Green Synthesis Strategies

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly methods for chemical synthesis.

A significant advancement in the synthesis of monoalkyl oxalates is the development of highly efficient selective monohydrolysis of symmetric diesters in predominantly aqueous media. acs.orgnih.gov This "green" approach offers an environmentally benign alternative to traditional methods that often rely on organic solvents. acs.org

The reaction is typically carried out at low temperatures (around 0–5 °C) using an aqueous solution of a base, such as sodium hydroxide, with a small amount of a non-toxic co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). nih.govresearchgate.net This method has been successfully applied to the large-scale synthesis of various monoalkyl oxalates with high yields and purities. acs.org The procedure is simple and avoids the use of toxic or expensive reagents. nih.gov

Starting MaterialBaseCo-solventTemperature (°C)Yield (%)Reference
Diethyl OxalateNaOH (aq)THF0-5High nih.gov
Diethyl OxalateNaOH (aq)Acetonitrile0-5High nih.gov
Diethyl OxalateKOH (aq)THFNot specified83 researchgate.net

This table presents data on the selective monohydrolysis of diethyl oxalate under different conditions.

Catalytic methods have emerged as powerful tools in organic synthesis, and the preparation and application of this compound are no exception. Palladium-catalyzed reactions, in particular, have shown significant utility.

This compound serves as a crucial reagent in palladium-catalyzed decarboxylative coupling reactions. sioc-journal.cnamazonaws.com For instance, it is used for the C-H esterification of molecules like 2-aryloxypyridines, leading to the synthesis of ethyl salicylate (B1505791) derivatives. sioc-journal.cnsioc-journal.cn These reactions often proceed with good yields and demonstrate the versatility of palladium catalysis. sioc-journal.cn

In these catalytic cycles, this compound acts as a source for the ethoxycarbonyl group. The reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium(II) trifluoroacetate, and often require an oxidant and specific ligands to facilitate the catalytic process. sioc-journal.cnamazonaws.com

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
2-Aryloxypyridines, this compoundPd(OAc)₂1,4-Dioxane8050-82 sioc-journal.cn
Aryl Halides, this compoundPd catalyst with bidentate phosphine (B1218219) ligandsN-Methyl-2-pyrrolidone (NMP)150High researchgate.net

This table summarizes conditions for palladium-catalyzed reactions involving this compound.

Scale-Up Considerations in Preparative Chemistry

The transition from laboratory-scale synthesis of this compound to large-scale industrial production introduces several critical considerations aimed at ensuring efficiency, safety, and economic viability. Key challenges in the scale-up process include managing reaction conditions, selecting appropriate reagents and solvents, and optimizing the sequence of operations.

A primary method for synthesizing the monoethyl oxalate precursor involves the selective monohydrolysis of diethyl oxalate. rsc.orgnih.gov When scaling this reaction, the choice of base and solvent system is paramount. Studies have shown that while potassium hydroxide (KOH) is more reactive, sodium hydroxide (NaOH) can lead to better yields in large-scale production. acs.org The use of a co-solvent like tetrahydrofuran (THF) or acetonitrile (CH3CN) is often necessary to improve the solubility and contact between the aqueous base and the organic ester, with THF often being slightly superior for this purpose. acs.org

Practical adjustments to the procedure are also crucial for large-scale batches. For instance, in small-scale lab preparations, the diester dissolved in a co-solvent is typically added to chilled water to minimize hydrolysis by water. acs.org However, for larger volumes, a more practical approach that has been shown to improve yield by approximately 10% is to add chilled water to the diester solution. acs.org Furthermore, replacing certain solvents, like acetone, with alternatives that have a higher boiling point, such as methyl ethyl ketone (MEK), can allow for higher operating temperatures, potentially improving reaction kinetics. acs.org The physical grade of reagents, for example, using a fine grade of potassium carbonate, can also enhance reaction rates, a significant factor in industrial-scale operations. acs.org

The synthesis of the precursor, diethyl oxalate, also requires careful planning for scale-up. Efficient esterification of oxalic acid with ethanol depends on the effective removal of water, which is a byproduct of the reaction. orgsyn.org In a large-scale setting, this can be achieved by passing dry alcohol vapor through the reaction mixture to drive the equilibrium toward the product, ensuring a high conversion rate. orgsyn.org

Control of Purity and Yield in Synthetic Processes

Achieving high purity and maximizing yield are central goals in the synthesis of this compound. The yield of the precursor, monoethyl oxalate, is highly sensitive to several reaction parameters. Optimization studies have systematically evaluated the impact of the base, co-solvent, reaction time, and stoichiometry. nih.govacs.org

The choice and amount of base are critical. Using one equivalent of the base is optimal for the monohydrolysis of diethyl oxalate; using more can lead to the formation of the diacid (oxalic acid) as a byproduct, while using less results in an incomplete reaction, both of which reduce the yield of the desired half-ester. acs.org The reaction time must also be carefully controlled to reflect the reactivity of the specific alkyl group; for the ethyl group, a reaction time of around 40 minutes has been identified as optimal under specific conditions. acs.org

The following table summarizes findings from a study on the large-scale synthesis of monoethyl oxalate, demonstrating how different conditions affect the isolated yield.

Table 1: Optimization of Monoethyl Oxalate Synthesis Data derived from studies on the large-scale monohydrolysis of diethyl oxalate. acs.org

EntryBase (1.0 equiv.)Co-solvent (1.1 vol%)Time (min)Isolated Yield (%)
1aq. NaOHTHF4081
2aq. NaOHTHF3078
3aq. NaOHTHF5078
4aq. KOHTHF4075
5aq. NaOHCH₃CN4079

Control over product purity is managed through carefully designed workup and purification procedures. After the synthesis of monoethyl oxalate, the reaction mixture is acidified, and the product is extracted. nih.gov Purification can then be achieved via distillation under reduced pressure. nih.gov The distinct physical properties of the starting diester, the desired half-ester, and the diacid byproduct facilitate straightforward separation, even on a large scale. acs.org In other applications, impurities can be removed by precipitating the product as an oxalate salt, which can be filtered off, leaving soluble impurities behind in the filtrate. acs.org

The purity of the final this compound product is often determined using techniques like non-aqueous acid-base titration. Commercial grades typically specify a purity of 95% or higher. thermofisher.comfishersci.ca The compound itself is a versatile reagent, and optimizing its use in subsequent reactions, such as in palladium-catalyzed couplings, also involves fine-tuning conditions like catalyst loading, solvent, and temperature to maximize the yield of the final product. amazonaws.comresearchgate.net

Reactivity Profiles and Mechanistic Investigations

General Reaction Classes

Nucleophilic Substitution Reactions

Ethyl potassium oxalate (B1200264) participates in nucleophilic substitution reactions, where the oxalate moiety acts as a nucleophile. A notable application is its reaction with 1-bromo-3-phenyl-acetone to produce oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester. thermofisher.comsmolecule.com This reaction demonstrates the displacement of a bromide ion by the oxalate.

The reactivity of related compounds, such as ethyl chloroglyoxylate, highlights the susceptibility of the carbonyl group to nucleophilic attack, leading to the substitution of the chlorine atom. Similarly, diethyl oxalate undergoes reactions with various nucleophiles. chemicalbook.com For instance, the reaction of dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates with glycol monoalkyl ethers involves nucleophilic substitution. lookchem.com

Hydrolysis Pathways

The hydrolysis of ethyl potassium oxalate can be influenced by the presence of metal ions. smolecule.com Metal ions like copper(II) and nickel(II) can catalyze its hydrolysis, affecting the reaction kinetics. smolecule.com

The hydrolysis of related diesters, such as diethyl oxalate, has been studied to selectively produce monoalkyl oxalates. rsc.org The process involves the selective hydrolysis of one of the two ester groups under controlled conditions, often using an aqueous base like sodium hydroxide (B78521) at low temperatures. rsc.org For instance, the monohydrolysis of diethyl oxalate can be achieved by dissolving it in a solvent like THF, adding it to chilled water, and then introducing a chilled aqueous NaOH solution. rsc.org The reaction is typically rapid, and the resulting monoethyl oxalate can be isolated after acidification. rsc.org

The mechanism for the acid-catalyzed hydrolysis of carboxylic esters can vary. researchgate.net While the common mechanism is AAC2, some esters with electronegative substituents can undergo an A-BAC3 mechanism. researchgate.net

Oxidation and Reduction Chemistry

Oxalic acid and its derivatives, including this compound, can participate in oxidation-reduction reactions. Oxalic acid itself is a reducing agent, and its conjugate bases can act as chelating agents for metal cations. wikipedia.org A classic example is the reaction between oxalic acid and potassium permanganate (B83412) in an acidic solution, where the permanganate ion is reduced. purdue.edu

The oxidation of alkyl groups on aromatic rings to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). ucr.edu While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided results, the chemistry of the oxalate functional group suggests its potential to be oxidized to carbon dioxide.

Role in Radical Chemistry

Radical Deoxygenation Applications

Alkyl oxalates have emerged as effective activating groups for alcohols in radical generation under visible light photoredox catalysis. nih.gov This approach allows for the deoxygenation of alcohols. rsc.orguni-regensburg.de For instance, tertiary alcohols can be deoxygenated through a radical chain reaction involving their mixed oxalate esters. rsc.org

The process typically involves the formation of an alkyl radical from the corresponding alkyl oxalate. nih.gov These radicals can then undergo further reactions. Although tert-alkyl hydrogen oxalates can be unstable, their corresponding cesium salts are bench-stable and serve as convenient precursors for radical generation. nih.gov

Photoredox Nickel-Catalyzed Radical Cross-Coupling

This compound and related hemioxalates are valuable reagents in photoredox nickel-catalyzed radical cross-coupling reactions. chinesechemsoc.org This dual catalytic method enables the formation of carbon-carbon bonds under mild conditions. nih.govrsc.org

In this process, an alkoxycarbonyl radical is generated from the corresponding potassium alkyl hemioxalate. chinesechemsoc.org This radical then participates in a nickel-catalyzed cross-coupling with an organic halide. chinesechemsoc.org The reaction has been successfully applied to a wide range of aryl, heteroaryl, alkenyl, and alkyl bromides to form various esters. chinesechemsoc.org Mechanistic studies have indicated the involvement of an alkoxycarbonyl radical intermediate. chinesechemsoc.org The reaction is often facilitated by a photocatalyst, such as an iridium complex, and a nickel catalyst. rsc.orgsigmaaldrich.com

The general mechanism involves the excitation of the photocatalyst by visible light, followed by an electron transfer that ultimately leads to the formation of the radical species from the oxalate precursor. sigmaaldrich.com This radical then enters the nickel catalytic cycle to form the desired cross-coupled product. sigmaaldrich.comcaltech.edu

Interactive Table of Substrate Scope in Photoredox Ni-Catalyzed Cross-Coupling

The following table summarizes the yield of ester products from the cross-coupling of various potassium alkyl hemioxalates with 4-bromo-1,1'-biphenyl under photoredox nickel-catalyzed conditions. chinesechemsoc.org

EntryAlkyl Group of HemioxalateProductYield (%)
1Methyl5 72
2Ethyl6 60
3n-Butyl7 68
4Isopropyl8 45
5Cyclohexyl9 52
6tert-Butyl10 20

Decarboxylative Reaction Mechanisms

A significant application of this compound is in the palladium-catalyzed decarboxylative cross-coupling with aryl and alkenyl halides to synthesize the corresponding esters. researchgate.net This reaction avoids the use of toxic carbon monoxide and high-pressure conditions typical of traditional carbonylation methods. organic-chemistry.org

The reaction is effectively catalyzed by a palladium complex with bidentate phosphine (B1218219) ligands. researchgate.net Extensive research has shown that bulky, electron-rich bidentate phosphine ligands are particularly effective, and notably, copper is not required as a co-catalyst in this process. organic-chemistry.orgresearchgate.net The reaction proceeds well with aryl iodides, bromides, and even the less reactive aryl chlorides, with the choice of ligand being crucial for the latter. organic-chemistry.org

Mechanistic studies, including theoretical calculations, have shed light on the reaction pathway. The catalytic cycle is believed to involve a Pd(II) species. The rate-determining step has been identified as the decarboxylation on the Pd(II) center, which proceeds through a five-coordinate transition state. organic-chemistry.orgresearchgate.net

Table 1: Optimized Conditions for Pd-Catalyzed Decarboxylative Coupling

Parameter Condition
Catalyst 1 mol% Pd(TFA)₂
Ligand 1.5 mol% dppp (B1165662) (for aryl bromides/iodides) or dCypp (for aryl chlorides)
Reagents Aryl halide, Potassium 2-ethoxy-2-oxoacetate (1:1.5 ratio)
Solvent N-methylpyrrolidone (NMP)
Temperature 100-150 °C

This table summarizes the optimized reaction conditions for the palladium-catalyzed decarboxylative coupling of aryl halides with this compound. Data sourced from multiple studies. organic-chemistry.orgresearchgate.net

This compound is also utilized in palladium-catalyzed C-H esterification reactions that proceed via a decarbonylative mechanism. This method allows for the direct introduction of an ester group into a C-H bond, offering a highly efficient and atom-economical approach to ester synthesis. sioc-journal.cn

In one notable example, the ortho-ethoxycarbonylation of O-methyl ketoximes was achieved using this compound. acs.org This directed C-H activation strategy has also been successfully applied to the esterification of 2-aryloxypyridines. sioc-journal.cn The reaction is catalyzed by palladium(II) acetate (B1210297) in the presence of an oxidant like potassium persulfate (K₂S₂O₈). sioc-journal.cniu.edu

The proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. sioc-journal.cniu.edursc.org The reaction is initiated by a C-H activation step, followed by coordination of the this compound. Subsequent decarbonylation and reductive elimination afford the desired ester product and regenerate the active palladium catalyst. The use of a directing group on the substrate is crucial for the regioselectivity of the C-H activation. sioc-journal.cn

Table 2: General Conditions for Pd-Catalyzed C-H Esterification

Component Role Example Reagent
Substrate Starting material with a C-H bond and directing group 2-aryloxypyridines
Catalyst Facilitates the C-H activation and coupling 10 mol% Pd(OAc)₂
Ester Source Provides the ester functionality Potassium 2-ethoxy-2-oxoacetate
Oxidant Promotes the catalytic cycle K₂S₂O₈
Solvent Reaction medium 1,4-dioxane
Temperature Reaction condition 80 °C

This table outlines the general components and conditions for the palladium-catalyzed C-H esterification using this compound. Data sourced from a study on 2-aryloxypyridines. sioc-journal.cn

Influence of Counterions on Reactivity (e.g., Potassium Ion Effects)

The nature of the counterion in oxalate salts can influence their reactivity. This compound is a salt where the oxalate monoester is paired with a potassium ion. thermofisher.com The potassium ion (K⁺) is known to form soluble oxalate salts. nih.gov

Applications As a Chemical Reagent and Building Block

Organic Synthesis Applications

As a foundational building block, ethyl potassium oxalate (B1200264) participates in numerous organic transformations, enabling the construction of more elaborate molecular architectures.

Ethyl potassium oxalate is utilized as a direct precursor for the synthesis of more complex oxalic acid ethyl ester derivatives. The potassium oxalate moiety functions as a nucleophile, reacting with electrophiles such as alkyl halides to form a new carbon-oxygen bond. A specific application is its reaction with 1-bromo-3-phenyl-acetone, which yields oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester. thermofisher.com This transformation demonstrates the utility of this compound in extending a carbon chain and introducing further functionality into the molecule.

The reactivity of this compound makes it a key intermediate in the synthesis of more complex and functionally diverse organic molecules. One of the notable applications is in palladium-catalyzed decarboxylative coupling reactions. In these reactions, this compound couples with various aryl halides to generate a wide array of aromatic esters. amazonaws.com This method is valued for its ability to create carbon-carbon bonds and introduce an ester functional group onto an aromatic ring, a common structural motif in pharmaceuticals and materials science. The scope of this reaction is broad, accommodating a variety of substituents on the aryl halide.

Table 1: Examples of Aromatic Esters Synthesized from this compound via Palladium-Catalyzed Decarboxylative Coupling

Aryl Halide ReactantProductYield (%)
4-Bromotoluene4-Methylbenzoic acid ethyl ester96
4-Bromoanisole4-Methoxybenzoic acid ethyl ester95
2-Bromotoluene2-Methylbenzoic acid ethyl ester91
2-Bromoanisole2-Methoxybenzoic acid ethyl ester79

Data sourced from supplementary information of a study on palladium-catalyzed decarboxylative coupling. amazonaws.com

In the construction of extended molecular structures like metal-organic frameworks (MOFs), the choice of organic linker is crucial for determining the final topology and properties of the material. nih.govresearchgate.net The oxalate dianion is a common bidentate chelating ligand used to connect metal-based nodes to form these porous, crystalline networks. usf.edu this compound can serve as a convenient precursor for the in-situ generation of the oxalate linker during the solvothermal or hydrothermal synthesis of MOFs. scispace.comgoogle.com The synthesis of these frameworks involves the self-assembly of metal ions and organic linkers, and the use of precursors like this compound provides a soluble source of the oxalate moiety required for building the coordination polymer structure. google.com

This compound is an ideal starting material for the rational synthesis of non-symmetric oxalate diesters, such as ethyl methyl oxalate. The synthesis strategy involves a nucleophilic substitution reaction, typically an SN2 mechanism, where the ethoxy-oxoacetate anion attacks an alkylating agent. libretexts.orgmsu.edu For instance, the synthesis of methyl ethyl oxalate has been achieved by first preparing potassium ethyl oxalate and subsequently reacting it with an alkylating agent like diazomethane. researchgate.net This method allows for the controlled, stepwise introduction of two different alkyl groups onto the oxalate core, a task that is challenging to achieve through direct esterification of oxalic acid.

Role in Specific Synthetic Transformations

Beyond its role as a structural building block, this compound is a key participant in advanced synthetic methodologies, most notably in transformations that offer safer and more practical alternatives to traditional industrial processes.

Palladium-catalyzed carbonylation reactions are fundamental for synthesizing carbonyl-containing compounds, but they traditionally require the use of highly toxic and gaseous carbon monoxide (CO). A significant modern advancement is the use of CO surrogates, which are stable, non-gaseous reagents that can deliver the carbonyl group in a controlled manner.

This compound has emerged as an effective CO surrogate in palladium-catalyzed decarboxylative coupling reactions. amazonaws.com In this process, the this compound reacts with an aryl or alkenyl halide. Under the catalytic conditions, the molecule undergoes decarboxylation (loss of CO₂) and effectively transfers an "ethoxycarbonyl" (-COOEt) group to the substrate. This transformation achieves the net result of a carbonylation reaction without handling CO gas, as the oxalate monoester provides the necessary carbonyl unit. This method is noted for its operational simplicity and enhanced safety profile, making it highly suitable for laboratory-scale synthesis. amazonaws.com

Cross-Coupling Reactions

This compound has emerged as an effective coupling partner in palladium- and nickel-catalyzed cross-coupling reactions. It functions as an alkoxycarbonyl radical precursor or an equivalent, enabling the introduction of an ethoxycarbonyl group (-COOEt) onto various substrates.

A significant application is in the palladium-catalyzed decarboxylative cross-coupling with aryl halides. amazonaws.com This reaction provides a direct method for synthesizing aromatic esters from readily available aryl bromides. The process typically involves heating the aryl halide with this compound in the presence of a palladium catalyst and a suitable ligand. amazonaws.com The reaction proceeds with the loss of carbon dioxide and a potassium halide salt. amazonaws.com

A variety of aryl bromides can be successfully converted to their corresponding ethyl esters, tolerating a range of functional groups. amazonaws.com Research has demonstrated good to excellent yields for substrates with both electron-donating and electron-withdrawing groups. amazonaws.com

Table 1: Palladium-Catalyzed Decarboxylative Coupling of Aryl Bromides with this compound amazonaws.com

Aryl Bromide Substrate Product Yield (%)
Bromobenzene Benzoic acid ethyl ester 83
4-Bromotoluene 4-Methylbenzoic acid ethyl ester 96
4-Bromoanisole 4-Methoxybenzoic acid ethyl ester 95
5-Bromo-m-xylene 3,5-Dimethyl-benzoic acid ethyl ester 90
2-Bromoanisole 2-Methoxybenzoic acid ethyl ester 79
4-Bromobenzoic acid ethyl ester 1,4-Benzenedicarboxylic acid diethyl ester 78

Reaction Conditions: Aryl bromide (1.0 mmol), potassium ethyl oxalate (1.5 mmol), Pd catalyst, ligand, NMP solvent, heated for 24 h. Yields are for isolated products. amazonaws.com

Furthermore, this compound is utilized in photoredox nickel-dual catalyzed cross-coupling reactions with organic halides. chinesechemsoc.org This method allows for the transformation of a wide array of aryl, heteroaryl, and alkenyl bromides into various esters under mild conditions. chinesechemsoc.org The reaction demonstrates remarkable functional group tolerance, leaving groups like cyano, trifluoromethyl, and aldehyde intact on the aromatic ring. chinesechemsoc.org Nickel catalysis has also been employed for the reductive cross-coupling of benzyl (B1604629) oxalates with alkyl bromides, where ethyl oxalate derivatives show comparable reactivity. nih.gov

Directed C-H Functionalization

This compound is a key reagent in palladium-catalyzed C-H functionalization, specifically for the directed esterification of C-H bonds. sioc-journal.cn This strategy allows for the selective introduction of an ester group at a specific position on a molecule, guided by a directing group. This approach is highly efficient for its functional group tolerance and atom economy. sioc-journal.cn

One prominent example is the palladium-catalyzed decarboxylative esterification of 2-aryloxypyridines. sioc-journal.cn In this reaction, the pyridinyloxy (PyO) group directs the palladium catalyst to an ortho C-H bond on the aryl ring. The subsequent reaction with this compound leads to the formation of valuable ethyl salicylate (B1505791) derivatives after the removal of the directing group. sioc-journal.cn The reaction proceeds smoothly, providing the desired products in moderate to good yields. sioc-journal.cn This method enriches the diversity of Pd(II)/Pd(IV) catalytic cycles. sioc-journal.cn

Table 2: Palladium-Catalyzed Directed C-H Esterification of 2-Aryloxypyridines with this compound sioc-journal.cn

2-Aryloxypyridine Substrate Product Yield (%)
2-Phenoxypyridine 82
2-(4-Methylphenoxy)pyridine 73
2-(4-Methoxyphenoxy)pyridine 70
2-(4-Fluorophenoxy)pyridine 78
2-(4-Chlorophenoxy)pyridine 75
2-(Naphthalen-2-yloxy)pyridine 63

Reaction Conditions: Substrate (0.5 mmol), this compound (1.0 mmol), Pd(OAc)₂, K₂S₂O₈, Ag₂CO₃, D-CSA, 1,4-dioxane, 80°C. sioc-journal.cn

This type of directed C-H esterification has also been applied to other substrates, such as O-methyl ketoximes and 2-phenylpyridines, using potassium oxalate monoester as the decarboxylative reagent. sioc-journal.cnresearchgate.net

Advanced Materials Synthesis (e.g., Polymers)

This compound and its parent ester, diethyl oxalate, are valuable monomers and precursors in the synthesis of advanced materials, particularly polyesters. cdnsciencepub.comgoogle.com Oxalate esters can undergo polymerization or be used to create cyclic monomers for ring-opening polymerization, leading to materials with specific properties like biodegradability. cdnsciencepub.comgoogle.com

For instance, poly(ethylene oxalate) can be produced from precursors like diethyl oxalate and ethylene (B1197577) glycol. google.com These are first condensed to form a prepolymer, which is then depolymerized to yield the cyclic monomer, ethylene oxalate. This monomer subsequently undergoes ring-opening polymerization to form the final high-molecular-weight polymer. google.com Poly(ethylene oxalate) is noted for being a biodegradable polymeric material with good heat resistance, crystallinity, and mechanical strength. google.com

Similarly, substituted cyclic oxalates, such as dimethylethylene oxalate, can be prepared from ethyl oxalate and subsequently polymerized. cdnsciencepub.com The polymerization of these cyclic monomers can be initiated by heating in the presence of a catalyst, such as a trace of potassium carbonate, to yield amorphous polyesters. cdnsciencepub.com

The reactivity of the oxalate group is also harnessed to create functional polymers. Ethyl oxalate can react with hydroxylamine (B1172632) to form oxalohydroxamic acid. researchgate.net This functionality can be incorporated into polymer chains, resulting in polyhydroxamic acids. These polymers act as powerful chelating agents, capable of binding with various metal ions, which is useful for applications in water treatment and analytical chemistry. researchgate.net Additionally, oxalate salts like potassium oxalate have been used in condensation reactions with dihaloalkynes to synthesize novel polymers such as poly[(1,4-but-2-ynediyl) oxalate]. dtic.mil

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of ethyl potassium oxalate (B1200264) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. In ¹³C-NMR, the distinct chemical environment of each carbon atom results in a specific resonance signal, providing a "fingerprint" of the molecule's carbon structure.

For ethyl potassium oxalate (C₄H₅KO₄), a ¹³C-NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in its structure: two for the ethyl group (-CH₂- and -CH₃) and two for the oxalate moiety (one for the ester carbonyl carbon and one for the carboxylate anion carbon). While specific spectral data for this compound is not detailed in the reviewed literature, analysis of related ethyl esters confirms the utility of the technique. amazonaws.com The chemical shifts (δ), reported in parts per million (ppm), allow for the unambiguous assignment of each carbon atom, confirming the compound's identity. Advanced NMR techniques can also provide information about the connectivity between atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by strong absorption bands indicative of its ester and carboxylate groups.

The analysis is often performed on a solid sample mixed with potassium bromide (KBr) and pressed into a wafer. fluorochem.co.uk Key absorptions would include:

C-O Stretching: Absorptions corresponding to the C-O single bonds of the ester group would also be prominent, typically appearing in the 1000-1300 cm⁻¹ region.

These characteristic peaks allow for the rapid confirmation of the key functional groups within the molecule.

X-ray Diffraction (XRD) for Structural Analysis

While specific crystallographic data for this compound has not been detailed in the surveyed literature, the analysis of other organic oxalate salts demonstrates the power of this technique. For example, the study of (1-Furan-2-YL-ethyl)-methyl-amine oxalate revealed its monoclinic crystal system and detailed lattice parameters. Such an analysis for this compound would provide unequivocal proof of its structure in the solid state.

Table 1: Illustrative Crystal Structure Data from XRD Analysis of an Organic Oxalate Salt.
ParameterExample ValueInformation Provided
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/nThe specific symmetry elements of the crystal.
Unit Cell Dimensionsa = 12.964 Å, b = 5.131 Å, c = 4.970 Å, β = 94.32°The precise dimensions and angles of the repeating unit cell.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile, soluble compounds like this compound. The method uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For oxalate analysis, reversed-phase HPLC is commonly employed. The separation is based on the differential partitioning of the analyte between the mobile phase and the nonpolar stationary phase. By comparing the retention time of the analyte to that of a known standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for accurate quantification.

Table 2: Typical HPLC Parameters for Oxalate Analysis.
ParameterDescriptionReference
ColumnReversed-phase C18 column
Mobile PhaseA mixture of an aqueous buffer (e.g., dilute acetic acid or phosphate (B84403) buffer) and an organic solvent (e.g., methanol).
Flow RateTypically 0.5 - 1.0 mL/min.
DetectionUV detector at a low wavelength (e.g., ~210-237 nm) where the oxalate absorbs light.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, because this compound is a non-volatile salt, it cannot be directly analyzed by GC. It must first be converted into a volatile derivative.

This derivatization process typically involves esterification. The this compound can be converted to a more volatile diester, such as diethyl oxalate or another ester, which can then be easily vaporized and passed through the GC column. The separated derivative then enters the mass spectrometer, where it is fragmented into characteristic ions. The resulting mass spectrum provides a unique pattern that confirms the identity of the original analyte.

Table 3: General Workflow for GC-MS Analysis of this compound.
StepProcedurePurpose
1. DerivatizationReacting the sample with an esterifying agent (e.g., an alcohol like propanol (B110389) in acidic conditions).To convert the non-volatile salt into a volatile ester derivative.
2. GC SeparationInjecting the derivatized sample into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase.To isolate the analyte derivative from other components.
3. MS DetectionThe separated derivative is ionized and fragmented, and the mass-to-charge ratio of the fragments is measured.To provide a mass spectrum that serves as a molecular fingerprint for identification and confirmation.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique utilized for the analysis of oxalate and related compounds. This method separates ionic species based on their differential migration in an electric field within a narrow fused-silica capillary.

In one modified CE method, oxalate was quantified by measuring the change in UV absorbance of chromate (B82759) that was displaced by oxalate. nih.gov This approach demonstrated high sensitivity and a linear response. nih.gov However, it was noted to be less specific than mass spectrometry or enzyme-based methods, and the electrolyte concentration required adjustment based on the oxalate concentration. nih.gov Another study detailed a CE method for determining oxalate and nitrate (B79036) contents using a diode array detector. jst.go.jp The running buffer for this analysis consisted of 20 mM 2,6-pyridinedicarboxylic acid and 0.5 mM hexadecyltrimethylammonium bromide, with the pH adjusted to 12.1. jst.go.jp

Recent advancements in CE have focused on enhancing detection sensitivity. acs.org For instance, capacitively coupled contactless conductivity detection (C⁴D) has been employed for the simultaneous determination of multiple ions, including oxalate, in under 80 seconds. brjac.com.br While CE offers high peak efficiency, rapid analysis, and low consumption of samples and reagents, the selection of appropriate chiral selectors for certain separations can be time-consuming. acs.org

Table 1: Capillary Electrophoresis Methods for Oxalate Analysis

Method Principle Detection Key Findings/Remarks Citations
Oxalate-displaced chromate UV Absorbance High sensitivity, linear response, but less specific than other methods. nih.gov
Diode array detection Diode Array Running buffer: 20 mM 2,6-pyridinedicarboxylic acid, 0.5 mM hexadecyltrimethylammonium bromide, pH 12.1. jst.go.jp
Capacitively Coupled Contactless Conductivity Detection (C⁴D) Conductivity Rapid, simultaneous determination of multiple ions. brjac.com.br

Titrimetric and Gravimetric Analysis

Classical analytical methods, including titrimetry and gravimetry, remain relevant for the quantification of oxalate.

Titrimetric Analysis: A notable application of titrimetry involves the use of potassium oxalate as a complexing agent to determine free nitric acid in solutions containing hydrolyzable ions like uranyl nitrate. dss.go.th In this method, potassium oxalate forms stable complexes with these ions, preventing their interference. dss.go.th A mixed indicator of Methyl Red and Methylene Blue, with a transition point at pH 5.4, is used for endpoint detection when titrating with sodium hydroxide (B78521). dss.go.th This method is advantageous as it avoids the formation of corrosive by-products. dss.go.th Another common titrimetric procedure involves the titration of oxalate with potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent. slideshare.net

Gravimetric Analysis: Gravimetric methods for oxalate determination typically involve the precipitation of a sparingly soluble oxalate salt, followed by its isolation, drying, and weighing. Calcium, for example, can be determined gravimetrically by precipitating it as calcium oxalate. bdu.ac.in The precipitate is then filtered, washed, and dried to a constant weight as calcium oxalate monohydrate. bdu.ac.in Similarly, lanthanum has been quantitatively precipitated as lanthanum oxalate from a homogeneous solution using diethyl oxalate. frontiersin.orgnih.gov The precipitate is then ignited to form the corresponding oxide for weighing. frontiersin.orgnih.gov

Table 2: Titrimetric and Gravimetric Analysis of Oxalates

Analysis Type Method Reagents Key Application/Principle Citations
Titrimetric Complexometric Titration Potassium oxalate, Sodium hydroxide, Methyl Red/Methylene Blue indicator Determination of free acid in the presence of hydrolyzable ions. dss.go.th
Titrimetric Redox Titration Potassium permanganate (KMnO₄) Quantification of oxalate through oxidation. slideshare.net
Gravimetric Precipitation Ammonium oxalate Precipitation of calcium as calcium oxalate for quantification. bdu.ac.in
Gravimetric Precipitation from Homogeneous Solution Diethyl oxalate Precipitation of lanthanum as lanthanum oxalate. frontiersin.orgnih.gov

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity for the detection of oxalate. nih.gov These techniques are often coupled with separation methods like liquid chromatography. One such method involves the use of an anion exchange column followed by the reaction of oxalate with immobilized oxalate oxidase. The hydrogen peroxide (H₂O₂) produced in this enzymatic reaction is then measured with an amperometric detector. nih.gov This approach has demonstrated higher sensitivity compared to standard enzyme-based kits. nih.gov

Another electrochemical approach utilizes an electrode modified with Fe(III)-tris-(2-thiopyridone) borate, on which oxalate oxidase is immobilized. This biosensor allows for the direct quantification of oxalate in samples like urine with minimal sample preparation. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, particularly thermogravimetric analysis (TGA), are instrumental in studying the thermal decomposition of oxalate compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies on potassium titanyl oxalate (K₂TiO(C₂O₄)₂·2H₂O) using TGA and differential thermal analysis (DTA) have elucidated its decomposition pathway. The dehydration of potassium titanyl oxalate begins at 70°C and occurs in several stages, completing by 200°C. rsc.org The anhydrous complex is not stable and decomposes rapidly above 275°C. rsc.org The thermal decomposition of this complex oxalate proceeds through distinct reaction stages, ultimately forming potassium titanate. rsc.orgresearchgate.net

The decomposition of calcium oxalate monohydrate (CaC₂O₄·H₂O) is a well-characterized process often used as a standard for TGA. tainstruments.comebatco.com It undergoes a three-step decomposition: the loss of water, followed by the loss of carbon monoxide to form calcium carbonate, and finally the loss of carbon dioxide to yield calcium oxide. ebatco.com Kinetic analysis of the decomposition of potassium titanium oxalate has been performed using model-free isoconversional methods to determine the activation energy of the process. researchgate.net

Table 3: Thermal Decomposition Stages of Oxalate Compounds

Compound Technique Decomposition Stages Key Observations Citations
Potassium Titanyl Oxalate TGA/DTA Dehydration (70°C-200°C), followed by decomposition of the anhydrous complex (>275°C). Final product is potassium titanate. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. Density Functional Theory (DFT) is a particularly prominent method due to its balance of accuracy and computational cost.

For ethyl potassium oxalate (B1200264), DFT calculations could be employed to determine a variety of molecular properties. These would typically include:

Optimized Molecular Geometry: Predicting the three-dimensional arrangement of atoms, bond lengths, and bond angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These are crucial for understanding the molecule's reactivity.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

While specific DFT studies on ethyl potassium oxalate are not readily found, computational chemistry databases provide algorithmically generated properties.

Table 1: Computationally Predicted Properties for this compound (Note: These values are typically generated through automated computational pipelines and are not from dedicated research studies.)

PropertyValue
Topological Polar Surface Area66.4 Ų
Rotatable Bond Count3
Hydrogen Bond Acceptor Count4
Covalently-Bonded Unit Count2

Data sourced from publicly available chemical databases.

Reaction Pathway Modeling and Energy Barrier Analysis

Reaction pathway modeling is a computational technique used to map out the step-by-step mechanism of a chemical reaction. By calculating the energy of the system at various points along a reaction coordinate, chemists can identify transition states and determine the activation energy (energy barrier) for each step.

In the context of this compound, such modeling could be applied to understand its synthesis or its role in subsequent reactions. For example, this compound is used in the synthesis of other organic molecules. chemicalbook.com Computational modeling could elucidate the precise mechanism of these reactions, including:

Nucleophilic Substitution: Modeling the reaction of the oxalate anion with electrophiles to understand the energetics of bond formation.

Thermal Decomposition: Simulating the breakdown of the compound at elevated temperatures to predict decomposition products and pathways.

Currently, there are no specific published studies detailing the modeling of these reaction pathways or their associated energy barriers for this compound.

Mechanistic Insights from Computational Simulations

Computational simulations, including molecular dynamics and advanced quantum mechanical models, offer a way to understand the detailed mechanics of chemical processes. These simulations can provide insights that are difficult or impossible to obtain through experimentation alone.

For this compound, computational simulations could provide mechanistic insights into:

Solvation Effects: Simulating how the ionic compound interacts with different solvents, which can significantly influence its reactivity and stability.

Ion Pairing: Investigating the nature of the interaction between the potassium cation (K⁺) and the ethyl oxalate anion (C₄H₅O₄⁻) in various environments.

Reaction Dynamics: Visualizing the atomic motions that occur during a chemical reaction, providing a dynamic picture of the transition from reactants to products.

Despite the potential for these methods to yield valuable information, the scientific literature does not currently contain specific studies applying these computational simulation techniques to gain mechanistic insights into the behavior of this compound. Studies on related oxalate esters have utilized digital simulations to understand cleavage mechanisms of their radical anions, suggesting that similar methodologies could be fruitfully applied to this compound in the future.

Broader Contexts of Oxalate Chemistry in Research

Oxalate-Metal Complexation in Chemical Processes

Oxalate (B1200264), as a dicarboxylate ligand, demonstrates a significant capacity for forming complexes with a wide array of metal ions. wikipedia.org This characteristic is central to its application in various chemical processes, particularly in the fields of metallurgy and materials science. The formation of these metal-oxalate complexes is governed by factors such as pH, temperature, and the concentration of reactants. acs.org The ability of oxalate ions to chelate with metal cations is a key aspect of its utility. researchgate.net

Metal-oxalate compounds are frequently formed through the reaction of a metal salt with oxalic acid or a soluble oxalate salt. google.com The oxalate anion (C₂O₄²⁻) can act as a bidentate ligand, binding to a metal center through two oxygen atoms to form a stable five-membered chelate ring. wikipedia.org This process can lead to the formation of simple, insoluble metal oxalates or more complex, soluble oxalate species. ku.edu

The nature of the resulting metal-oxalate compound is highly dependent on the reaction conditions. For instance, in the presence of ammonia (B1221849), some metal oxalates can form fibrous microstructures. rsc.org The pH of the solution plays a crucial role; for example, in acidic conditions, the predominant species is oxalic acid (H₂C₂O₄), while at higher pH levels, the oxalate anion becomes more available for complexation. researchgate.net

The stoichiometry of the reactants also influences the final product. Homoleptic complexes, where oxalate is the only ligand, are common, with general formulas such as [M(C₂O₄)₃]ⁿ⁻ for many transition metals. wikipedia.org Mixed-ligand complexes, containing oxalate along with other ligands like water or ammonia, are also prevalent. wikipedia.org The formation of these complexes can be a straightforward precipitation reaction or a more complex process involving redox reactions. wikipedia.orggoogle.com

The following table provides examples of metal-oxalate compounds and their formation context:

Metal-Oxalate CompoundFormation ContextReference
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)A common example of a homoleptic transition metal oxalate complex. wikipedia.org
Manganese Oxalate (MnC₂O₄·2H₂O)Forms as a water-insoluble precipitate in the presence of oxalic acid, used in lithium-ion battery recycling. researchgate.net
Nickel Oxalate (NiC₂O₄·2H₂O)Forms as a water-insoluble precipitate, similar to manganese oxalate, in battery recycling processes. researchgate.net
Cobalt Oxalate (CoC₂O₄·2H₂O)Precipitates from solutions containing cobalt ions upon addition of oxalic acid. researchgate.net
Fibrous Nickel Oxalate (Ni(NH₃)₁.₇C₂O₄·2.2H₂O)Synthesized via the ammonia coordination method, resulting in a high-aspect-ratio morphology. rsc.org

The principles of metal-oxalate complexation are extensively applied in hydrometallurgical processes for metal recovery and separation. researchgate.net Oxalate chemistry offers a sustainable and selective alternative to traditional methods that use strong inorganic acids. acs.orgku.edu The process leverages the differential solubility of various metal oxalates and their complexes to separate valuable metals from waste streams, spent catalysts, and ores. acs.orgku.edu

A significant application is in the recycling of spent lithium-ion batteries. researchgate.net In this process, oxalic acid is used as a leaching and precipitating agent. It selectively precipitates transition metals like cobalt, nickel, and manganese as insoluble oxalates, while lithium remains in the solution, allowing for its recovery. researchgate.net The efficiency of this separation is highly dependent on controlling the pH and concentration of the oxalic acid. ku.edu

Another area of application is the recovery of metals from spent catalysts and valuable ores. acs.org The ability of oxalate to form stable complexes facilitates the dissolution of metal oxides, which can then be selectively precipitated. wikipedia.org For example, the combustion of metal oxalates is a method used to produce metal oxides. wikipedia.org

The following table summarizes key applications of oxalate chemistry in metal recovery:

Application AreaDescription of ProcessReference
Spent Lithium-Ion Battery RecyclingOxalic acid is used to selectively precipitate transition metals (Co, Ni, Mn) as insoluble oxalates, separating them from lithium. researchgate.netku.edu
Spent Catalyst RecoveryOxalate is used to leach and recover valuable metals from used catalysts. acs.orgresearchgate.net
Extraction from OresOxalic acid is employed to extract rare-earth elements and other valuable metals from various ores. wikipedia.orgresearchgate.net
Treatment of Industrial Waste StreamsOxalate chemistry is applied to remove and recover metals from contaminated industrial effluents. acs.orgresearchgate.net

Biochemical Pathways Involving Oxalate Species (Non-Clinical Focus)

Oxalate is a secondary metabolite produced by a variety of organisms, including fungi, bacteria, and plants. nih.govresearchgate.net In these biological systems, oxalate and its precursor, oxalic acid, are involved in diverse metabolic processes that are not directly related to clinical outcomes in humans.

The biosynthesis of oxalic acid in microorganisms often involves the hydrolysis of oxaloacetate or the oxidation of glyoxylate (B1226380). nih.gov In the wood-rotting fungus Fomitopsis palustris, a metabolic coupling of the tricarboxylic acid (TCA) and glyoxylate cycles has been shown to support oxalate biosynthesis. pnas.org Key enzymes in these pathways include oxaloacetase and glyoxylate dehydrogenase. nih.gov

Conversely, the degradation of oxalate is also an enzyme-mediated process. Organisms capable of breaking down oxalate are termed "oxalotrophic." nih.gov In bacteria, the degradation pathway often involves the activation of oxalic acid to oxalyl-CoA, which is then decarboxylated. nih.gov The bacterium Oxalobacter formigenes is a well-studied example that utilizes oxalate as its primary energy source, converting it to formate (B1220265) and carbon dioxide. nih.gov

Fungi also possess enzymes for oxalate degradation, such as oxalate decarboxylase and oxalate oxidase. researchgate.net These enzymes play roles in regulating the concentration of oxalic acid, which can be important for the organism's interaction with its environment. nih.gov

The following table details key enzymes involved in oxalate metabolism in model organisms:

EnzymeFunctionModel Organism ContextReference
OxaloacetaseCatalyzes the hydrolysis of oxaloacetate to produce oxalate.A key enzyme in the biosynthetic pathway of oxalic acid in fungi. nih.govpnas.org
Glyoxylate DehydrogenaseOxidizes glyoxylate to oxalate.Involved in an alternative biosynthetic route for oxalic acid. nih.gov
Oxalate DecarboxylaseDegrades oxalate into formate and carbon dioxide.Found in fungi and bacteria, important for oxalate catabolism. nih.govresearchgate.net
Oxalate OxidaseOxidizes oxalate to carbon dioxide and hydrogen peroxide.Another key enzyme in the degradation of oxalate in various organisms. researchgate.net
Oxalyl-CoA DecarboxylaseDecarboxylates oxalyl-CoA in the bacterial degradation pathway.Central to the metabolism of oxalate in bacteria like Oxalobacter formigenes. nih.gov

In non-clinical research models, oxalate is studied for its effects on cellular metabolism and signaling. Exposure of cells to oxalate can induce a range of responses, including alterations in mitochondrial function and gene expression. nih.gov For example, in renal cell models, oxalate has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com

Research using human monocytic cell lines has demonstrated that oxalate can suppress cellular bioenergetics and disrupt redox homeostasis. frontiersin.org Furthermore, studies have shown that oxalate can impact inflammatory signaling pathways. For instance, RNA-sequencing analysis of monocytes exposed to a high oxalate load revealed modifications in pathways related to Interleukin-10 signaling and mitochondrial metabolism. cam.ac.uk

These cellular models are crucial for understanding the fundamental biochemical mechanisms by which oxalate interacts with cells, independent of its role in human disease pathology. The findings from these studies provide insights into how cells respond to metabolic stressors and can inform broader research into cellular function and regulation. acs.org

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Applications

The utility of ethyl potassium oxalate (B1200264) in organic synthesis is expanding beyond its traditional role. While its use in preparing derivatives like oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester through reaction with 1-bromo-3-phenyl-acetone is well-established, recent research highlights its potential in more complex and innovative transformations. smolecule.comthermofisher.comfishersci.cabiocompare.comrosesci.com

A significant area of development is its application in transition metal-catalyzed reactions. Researchers have successfully employed ethyl potassium oxalate as a stable and practical ester synthetic equivalent in palladium-catalyzed decarboxylative coupling reactions. researchgate.netamazonaws.com This method provides a novel route to aromatic and alkenyl esters from aryl and alkenyl halides, crucially avoiding the need for toxic and difficult-to-handle carbon monoxide gas, which is often required in traditional carbonylation reactions. researchgate.net

Specifically, this compound has been used for the palladium-catalyzed decarboxylative esterification of 2-aryloxypyridines to produce valuable ethyl salicylate (B1505791) derivatives. sioc-journal.cnsioc-journal.cn This C-H activation strategy showcases the compound's ability to participate in sophisticated bond-forming reactions, thereby enriching the toolkit for synthetic chemists. sioc-journal.cn Furthermore, it has been investigated as a starting material for the synthesis of oteracil potassium, a component of some chemotherapy regimens, through a condensation ring-closure with biuret. google.com Although this specific route is noted for its harsh conditions, it points toward the potential of this compound as a precursor for heterocyclic compounds. google.com Its role as a precursor for various esters used in the pharmaceutical and agrochemical sectors continues to be an area of active development. smolecule.com

Advanced Catalytic Systems for Oxalate Transformations

The reactivity of this compound is intrinsically linked to the catalytic systems employed. Research is moving towards more efficient and selective catalysts for transformations involving the oxalate structure. Palladium catalysis represents a major frontier. researchgate.netsioc-journal.cn Studies on decarboxylative cross-coupling reactions have shown that palladium catalysts, particularly those with bidentate phosphine (B1218219) ligands, are highly effective. researchgate.netamazonaws.com These systems can activate this compound for coupling with aryl iodides, bromides, and even less reactive chlorides, without the need for a copper co-catalyst that is often required in similar reactions. researchgate.netamazonaws.com

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) pathway or a rate-determining decarboxylation on a Pd(II) center. researchgate.netsioc-journal.cn The specific conditions often involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and an oxidant such as potassium persulfate (K₂S₂O₈). sioc-journal.cn Beyond palladium, the hydrolysis of this compound can be catalyzed by other metal ions, such as copper(II) and nickel(II), which can influence its reactivity and stability in aqueous environments. smolecule.com

Future research may explore the use of advanced nanocatalysts for oxalate transformations. For instance, research on related oxalate compounds has demonstrated the use of mesoporous V-Mo-MCM-41 nanocatalysts for producing oxalic acid and K-incorporated Cu/CoOx catalysts for hydrogenating CO₂ to ethanol (B145695), where oxalate species are potential intermediates. acs.orgsciencefeatured.com Adapting such novel catalytic materials for reactions with this compound could lead to enhanced efficiency, selectivity, and sustainability.

Integration with Flow Chemistry and Microreactor Technologies

The integration of this compound chemistry with continuous flow processing and microreactors is a nascent but promising field. While direct studies featuring this compound in flow systems are limited, research on analogous oxalate compounds demonstrates the significant potential of this technology. For example, the transesterification of diethyl oxalate has been successfully performed using microreactor technology, highlighting the advantages of precise process control. acs.orgacs.org

Flow chemistry offers superior control over mass and heat transfer, which is particularly beneficial for managing highly exothermic reactions that can involve oxalate derivatives. rsc.org The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of hotspots and improving reaction safety and product selectivity. rsc.org The synthesis of ethyl oxalate itself can be optimized in continuous systems that efficiently remove byproducts like water, driving the reaction to completion. orgsyn.orgwiley.com As synthetic methods using this compound, such as palladium-catalyzed couplings, become more sophisticated, the precise control offered by flow reactors could be instrumental in optimizing reaction yields, reducing reaction times, and enabling safer scale-up. rsc.org

Exploration in New Materials Science

The application of this compound is expanding into the realm of materials science, where it can serve as a precursor or a functional component. An emerging application is in the synthesis of advanced carbon materials. Research has shown that the related compound, potassium oxalate, when mixed with melamine, acts as a novel activating agent to convert hydrochar into highly microporous activated carbons. csic.es These materials exhibit exceptionally high BET surface areas (approaching 3000 m²/g) and are promising for use in energy storage devices like supercapacitors. csic.es this compound could serve a similar role, providing both the potassium catalyst and a carbon source for creating functional porous materials.

Furthermore, the broader family of oxalate salts is used in the synthesis of structured catalysts. Potassium oxalate monohydrate, for example, is used in the preparation of SBA-15 type mesoporous silica (B1680970), a common catalyst support. chemicalbook.com This suggests a potential role for this compound in the templated synthesis of functional inorganic materials.

Another novel direction is the development of new fuel additives. Mixed dialkyl oxalates, which can be synthesized via transesterification from precursors like diethyl oxalate or this compound, are being investigated as oxygenated additives for gasoline and diesel. acs.org These additives can enhance fuel properties, such as the research octane (B31449) number (RON) in gasoline, contributing to cleaner and more efficient combustion. acs.org

Refinements in Analytical and Characterization Protocols

As the applications of this compound become more diverse and technically demanding, the need for robust and refined analytical methods intensifies. The purity of the reagent is typically determined by methods such as non-aqueous acid-base titration. thermofisher.com For monitoring its reactions and characterizing the resulting products, a suite of modern analytical techniques is employed.

In synthetic applications, reaction progress and product purity are commonly assessed using chromatographic and spectroscopic methods. Gas chromatography (GC), often coupled with a flame-ionization detector or a mass spectrometer (GC-MS), is used to analyze volatile products and determine reaction yields. amazonaws.com The structural elucidation of novel products synthesized from this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry. amazonaws.com Purification of products is typically achieved through column chromatography using silica gel. amazonaws.com

For the quantification of oxalate species in various matrices, a range of advanced analytical methods is available. These include electrochemical detection, enzymatic assays using oxalate oxidase, and high-performance liquid chromatography (HPLC) or ion chromatography, often coupled with mass spectrometry for high sensitivity and selectivity. nih.govresearchgate.net Indicator displacement assays that utilize fluorescent or UV-visible absorbing compounds are also an area of growing interest for developing simple and rapid oxalate detection methods. smolecule.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for producing ethyl potassium oxalate in laboratory settings?

this compound can be synthesized via esterification of oxalic acid with ethanol, followed by neutralization using potassium carbonate. A common method involves reacting oxalic acid with ethanol under acidic catalysis (e.g., sulfuric acid), followed by potassium carbonate addition to form the potassium salt. Purification typically involves recrystallization from ethanol or ethyl alcohol to remove unreacted precursors .

Q. How can researchers ensure the purity of this compound after synthesis?

Purity is confirmed through gravimetric analysis, titration (e.g., permanganate titration for oxalate quantification), and spectroscopic methods (FTIR, NMR). Ethanol washing is critical to remove residual salts, as demonstrated in potassium ferric oxalate synthesis, where ethyl alcohol effectively isolates crystalline products .

Q. What standard analytical methods are used to characterize this compound?

  • Oxalate quantification : Acidified potassium permanganate titration, where oxalate reduces Mn(VII) to Mn(II), with endpoint detection via colorimetry .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Structural analysis : X-ray diffraction (XRD) for crystal structure determination, validated by protocols in coordination compound studies .

Advanced Research Questions

Q. How should researchers address contradictory yield data in this compound synthesis?

Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent purity, or drying methods). For example, incomplete removal of ethyl alcohol during vacuum distillation can lead to overestimated yields. Systematic replication under controlled conditions (e.g., fixed pressure, standardized drying durations) is recommended, as outlined in ethyl oxalate/oxamide separation studies .

Q. What catalytic mechanisms influence the oxidation of this compound in complex reactions?

Ferrous salts (e.g., FeSO₄) act as catalysts in oxidation reactions by facilitating electron transfer. For instance, in ethyl alcohol oxidation, ferrous oxalate enhances acetic acid formation by stabilizing intermediate radicals. Researchers must optimize catalyst concentration and reaction pH to avoid side products .

Q. How can experimental reproducibility be ensured in this compound-based coordination chemistry studies?

Follow strict protocols for reagent preparation (e.g., anhydrous solvents, inert atmospheres) and document all parameters (e.g., stirring rates, cooling methods). For example, in potassium ferric oxalate synthesis, even minor disturbances during crystallization can alter crystal size and yield .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Single-crystal XRD : Resolves bond lengths and coordination geometries.
  • Mass spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns.
  • Solid-state NMR : Clarifies ligand environments in coordination complexes, as applied in analogous studies .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate experimental data in this compound studies?

Use Student’s t-test or ANOVA to compare replicates, and report uncertainties (e.g., ± standard deviation). For gravimetric data, account for instrumental error (e.g., balance precision ±0.0001 g) and environmental factors (humidity) .

Q. What are best practices for documenting synthetic procedures to meet journal standards?

  • Methods section : Specify reagent grades, equipment models, and purification steps (e.g., "Ethyl alcohol was distilled over molecular sieves before use").
  • Supplementary data : Include raw NMR spectra, TGA curves, and crystallographic data files, adhering to guidelines for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl potassium oxalate
Reactant of Route 2
Reactant of Route 2
Ethyl potassium oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.